CID 78067590

Description

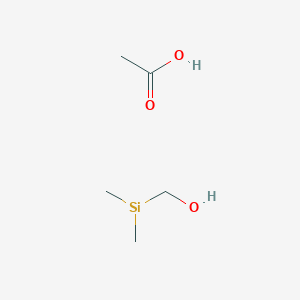

CID 78067590 (Compound Identifier 78067590) is a chemical compound cataloged in PubChem, a public database for chemical structures and properties. The mass spectrum and chromatogram data suggest it is a volatile organic compound with distinct fragmentation patterns. Its presence in specific distillation fractions implies variable volatility and polarity compared to other components in the source material (likely CIEO, a plant-derived extract) .

Properties

Molecular Formula |

C5H13O3Si |

|---|---|

Molecular Weight |

149.24 g/mol |

InChI |

InChI=1S/C3H9OSi.C2H4O2/c1-5(2)3-4;1-2(3)4/h4H,3H2,1-2H3;1H3,(H,3,4) |

InChI Key |

SQWHZJBPFOGLRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C[Si](C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78067590 involves specific synthetic routes and reaction conditions. These methods typically include the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial and research purposes.

Chemical Reactions Analysis

Types of Reactions: CID 78067590 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 78067590 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78067590 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78067590, we compare it to structurally or functionally analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity :

- This compound differs from oscillatoxin derivatives (e.g., CID 101283546, 185389), which are marine toxins with methylated or hydroxylated side chains . In contrast, this compound’s volatility and chromatographic behavior suggest a smaller, less polar structure .

- Unlike synthetic compound CAS 899809-61-1 (CID 57892468), which has defined pharmacological properties, this compound’s bioactivity remains uncharacterized in the evidence .

Analytical Techniques: this compound was analyzed using GC-MS, whereas oscillatoxins and ginsenosides were studied via LC-ESI-MS with collision-induced dissociation (CID) for structural elucidation . This highlights methodological differences in characterizing volatile vs. non-volatile compounds.

Functional Implications: While this compound’s role is unclear, oscillatoxins exhibit toxicity in marine ecosystems, and ginsenosides have immunomodulatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.